ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE
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Overview
Description
ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The nitro group plays a crucial role in this mechanism by generating reactive oxygen species that damage bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENOATE
- ETHYL 2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE
Uniqueness
ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy in antimicrobial applications .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-2-31-23(28)19-5-3-4-6-20(19)25-22(27)16(14-24)13-18-11-12-21(32-18)15-7-9-17(10-8-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCVSGIRFKTQK-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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